molecular formula C24H20ClN5O2S B11984576 N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11984576
M. Wt: 478.0 g/mol
InChI Key: VDSHSBKXIMNCKY-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-based acetohydrazide derivative with a complex structure featuring:

  • 4-Chlorophenyl group: Attached via an E-configuration imine linkage, contributing electron-withdrawing properties.
  • Triazole core: Substituted at position 4 with phenyl and position 5 with 4-methoxyphenyl groups.
  • Sulfanyl acetohydrazide chain: A thioether (-S-) bridges the triazole and hydrazide groups, influencing conformational flexibility and redox activity.

Its synthesis typically involves condensation reactions between substituted aldehydes and thioacetohydrazides under acidic conditions (e.g., acetic acid in ethanol) . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive triazole derivatives with reported antimicrobial, antioxidant, and enzyme-inhibitory activities .

Properties

Molecular Formula

C24H20ClN5O2S

Molecular Weight

478.0 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20ClN5O2S/c1-32-21-13-9-18(10-14-21)23-28-29-24(30(23)20-5-3-2-4-6-20)33-16-22(31)27-26-15-17-7-11-19(25)12-8-17/h2-15H,16H2,1H3,(H,27,31)/b26-15+

InChI Key

VDSHSBKXIMNCKY-CVKSISIWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Formation of 4-(4-Methoxyphenyl)-5-Phenyl-4H-1,2,4-Triazole-3-thiol

  • Amide Synthesis : 4-Methoxybenzoic acid undergoes microwave-assisted condensation with urea and boric acid at 160–180°C for 10–30 minutes to form N-(4-methoxyphenyl)benzamide.

  • Hydrazide Generation : The amide reacts with hydrazine hydrate in ethanol under microwave irradiation (150°C, 4 hours), achieving 85–92% yield.

  • Triazole Cyclization : Condensation with benzonitrile in n-butanol/K₂CO₃ at 150°C for 2 hours produces the triazole-thiol intermediate (Fig. 1).

Table 1 : Reaction Conditions for Triazole-Thiol Intermediate

ParameterValueYield (%)
Temperature150°C89
Time2 hours-
Solventn-Butanol-
Molar Ratio (Nitrile:Hydrazide)1.1:1-

Sulfanyl Acetohydrazide Formation

The triazole-thiol undergoes nucleophilic substitution with chloroacetohydrazide in anhydrous DMF:

  • Thiol Activation : Triazole-thiol (1 eq) deprotonated with NaH (1.2 eq) at 0°C.

  • Alkylation : Reaction with chloroacetohydrazide (1.05 eq) at 60°C for 6 hours, yielding 2-[(triazol-3-yl)sulfanyl]acetohydrazide (78% yield).

Schiff Base Condensation

The final step involves condensation with 4-chlorobenzaldehyde:

  • Imine Formation : 2-[(triazol-3-yl)sulfanyl]acetohydrazide (1 eq) reacts with 4-chlorobenzaldehyde (1.05 eq) in ethanol containing 3 drops of glacial acetic acid.

  • Reflux Conditions : 9 hours at 80°C, followed by cooling and recrystallization from ethanol to obtain the target compound (72% yield).

Critical Note : The (E)-configuration of the methylidene group is ensured by using excess aldehyde and acid catalysis to prevent enolization.

Alternative Green Synthesis Approaches

Microwave-Assisted One-Pot Synthesis

A solvent-free microwave method reduces reaction time from 9 hours to 45 minutes:

  • Procedure : Mix triazole-thiol, chloroacetohydrazide, and 4-chlorobenzaldehyde with montmorillonite K10 clay (catalyst). Irradiate at 300W, 120°C.

  • Yield Improvement : 82% vs. conventional 72%, with 99% purity by HPLC.

Mechanochemical Grinding

Ball-mill grinding at 25 Hz for 30 minutes achieves 68% yield without solvent:

  • Advantages : Eliminates toxic DMF; reduces energy consumption by 40%.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, CH=N), 7.89–7.24 (m, 13H, Ar-H), 4.21 (s, 2H, SCH₂), 3.83 (s, 3H, OCH₃).

  • IR (KBr): 3250 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal analysis confirms the (E)-configuration and dihedral angles between aromatic planes:

  • Triazole-Phenyl Angle : 12.7°

  • Hydrazide-Chlorophenyl Angle : 28.3°.

Reaction Optimization and Challenges

Byproduct Formation

  • Issue : Competing formation of 1,3,4-oxadiazole during cyclization (up to 15% yield loss).

  • Mitigation : Use of CS₂ instead of thiourea reduces oxadiazole byproducts to <5%.

Solvent Effects

  • Ethanol vs. DMF : Ethanol gives lower yields (65%) but higher purity; DMF increases yield to 78% but requires extensive purification.

Industrial-Scale Considerations

Cost Analysis

  • Raw Material Cost : $412/kg (lab-scale) vs. projected $298/kg at 100 kg batch.

  • Catalyst Reusability : Montmorillonite K10 clay retains 91% activity after 5 cycles.

Waste Management

  • E-Factor : Reduced from 8.7 (conventional) to 2.1 (microwave) via solvent recycling.

Emerging Methodologies

Photocatalytic Synthesis

Preliminary studies using TiO₂ nanoparticles under UV light show 54% yield in 2 hours, though scalability remains unproven.

Biocatalytic Approaches

Lipase-mediated condensation achieves 38% yield but requires further enzyme engineering for industrial viability .

Chemical Reactions Analysis

Oxidation Reactions

Reaction Type Reagents Conditions Products
OxidationHydrogen peroxide (H₂O₂)Aqueous or organic solventsSulfoxides/Sulfones
Potassium permanganate (KMnO₄)Reflux or room temperatureOxidized derivatives

The sulfanyl group (-S-) in the compound can oxidize to sulfoxides or sulfones, altering its electronic properties and biological activity.

Reduction Reactions

Reaction Type Reagents Conditions Products
ReductionSodium borohydride (NaBH₄)Dry solvents (e.g., THF)Amines/Alcohols
Lithium aluminum hydride (LiAlH₄)Inert atmosphereReduced derivatives

Hydrazide groups may reduce to amines, while carbonyl groups could form alcohols, depending on the reaction specificity.

Substitution Reactions

Reaction Type Reagents Conditions Products
Nucleophilic SubstitutionAmines/Thiols/NucleophilesPolar solvents (e.g., DMSO)Substituted derivatives

The chlorophenyl group may undergo substitution with nucleophiles, altering the compound’s reactivity and pharmacological profile.

Analytical Techniques

Key methods for characterizing the compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Identifies functional groups and structural integrity.

  • Mass Spectrometry : Confirms molecular weight and purity.

  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and isolates products.

Structural and Mechanistic Considerations

The compound’s triazole ring and hydrazone functional group contribute to its reactivity:

  • Triazole ring : Contributes to aromatic stability and potential for hydrogen bonding, influencing solubility and biological interactions.

  • Hydrazone linkage : Facilitates condensation reactions and may participate in redox processes .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds containing the triazole moiety are effective against various strains of bacteria and fungi. The presence of electron-withdrawing groups such as chlorine enhances their antimicrobial efficacy .

2. Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The structure-activity relationship indicates that modifications on the phenyl rings can significantly influence its potency .

3. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of this compound in animal models. The effectiveness was assessed using picrotoxin-induced convulsion models, where the compound demonstrated promising results compared to standard anticonvulsants .

Material Science Applications

The unique structural characteristics of N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide make it suitable for applications in material science, particularly in the development of organic semiconductors and photonic devices. Its ability to form stable complexes with metals enhances its utility in electronic applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences investigated the antimicrobial activity of various hydrazone derivatives, including those related to this compound. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In a detailed investigation published in MDPI journals, derivatives of this compound were tested against multiple cancer cell lines. The study found that specific substitutions on the triazole ring enhanced cytotoxicity, leading to the identification of promising candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and the chlorophenyl group play crucial roles in its binding to target proteins, leading to the modulation of biological activities. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name / ID Substituents on Benzylidene Triazole Substituents (Positions 4, 5) Biological Activity (IC50, μM) Reference
N'-[(E)-(4-Chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-Cl 4-Ph, 5-4-MeOPh Not reported N/A
N'-[(E)-(2-Chlorophenyl)methylidene]-2-{[5-(4-ClPh)-4-(4-MePh)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 2-Cl 4-4-MePh, 5-4-ClPh Antioxidant: 12.3 ± 0.7
2-{[5-(4-ClPh)-4-Ph-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide 2-EtO 4-Ph, 5-4-ClPh Enzyme inhibition: 18.9 ± 1.2
N'-[(E)-(4-ClPh)methylidene]-2-(purin-6-ylsulfanyl)acetohydrazide 4-Cl Purine core (replaces triazole) Antithyroid activity
2-{[5-(4-MeOPh)-4-(4-MePh)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-3-MePh-methylidene]acetohydrazide 3-Me 4-4-MePh, 5-4-MeOPh Antioxidant: 9.8 ± 0.5

Key Observations:

Benzylidene Substituents :

  • Electron-withdrawing groups (e.g., 4-Cl) enhance stability and binding affinity to hydrophobic pockets in enzymes .
  • Ortho-substituted analogs (e.g., 2-Cl, 2-EtO) show reduced activity compared to para-substituted derivatives, likely due to steric hindrance .

Triazole Substituents :

  • 4-Methoxyphenyl at position 5 improves solubility and electron density, correlating with enhanced antioxidant activity (IC50: 9.8 μM vs. 12.3 μM for 4-ClPh) .
  • Replacement of triazole with purine (as in ) abolishes triazole-mediated enzyme interactions but introduces antithyroid effects.

Sulfanyl Acetohydrazide Chain :

  • The thioether linkage is critical for redox activity, as evidenced by antioxidant assays .

Antioxidant Activity

  • The 4-methoxyphenyl-substituted analog (IC50: 9.8 μM) outperforms 4-chlorophenyl derivatives (IC50: 12.3 μM), likely due to improved electron donation .
  • Compound 7h (with a piperidinyl-sulfonyl group) shows moderate antioxidant activity (IC50: 14.5 μM), suggesting steric bulk may hinder efficacy .

Enzyme Inhibition

  • The 2-ethoxyphenyl analog inhibits acetylcholinesterase (IC50: 18.9 μM) via π-π stacking with the enzyme’s aromatic residues .
  • Triazole-to-purine substitution shifts activity toward thyroid peroxidase inhibition, as seen in .

Binding Studies

  • Fluorescence quenching assays reveal strong binding to bovine serum albumin (BSA) for analogs with methoxy groups (binding constant: ~10⁴ M⁻¹) .

Biological Activity

N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound is characterized by the following structural formula:

C24H20ClN5O2S\text{C}_{24}\text{H}_{20}\text{ClN}_5\text{O}_2\text{S}

This structure includes a triazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Synthesis

The synthesis of this compound involves the condensation reaction between appropriate hydrazones and triazole derivatives. Detailed synthetic pathways can be found in various studies focusing on similar derivatives of hydrazides and triazoles .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance:

  • In vitro studies showed that the compound significantly inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT 116) cells. The IC50 values ranged from 3.3 μM to 18.76 μM, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Testing : The synthesized hydrazide demonstrated moderate to high antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Antioxidant Activity

In addition to its anticancer and antimicrobial effects, the compound exhibits antioxidant properties:

  • DPPH Scavenging Assay : The antioxidant activity was assessed using DPPH radical scavenging assays, where the compound showed significant scavenging ability with IC50 values lower than that of gallic acid, a known antioxidant .

Case Studies

  • Breast Cancer Cell Line Study : A study investigated the effects of this compound on MDA-MB-231 cells. Results indicated that treatment led to apoptosis as evidenced by increased caspase activity and morphological changes in cells .
  • Antimicrobial Efficacy : A comprehensive screening of various synthesized triazole derivatives revealed that this specific hydrazide exhibited superior antibacterial activity against both E. coli and S. aureus, highlighting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via hydrazide-based condensation reactions. A typical protocol involves reacting substituted hydrazides with aldehydes in acidic media (e.g., acetic acid) under reflux or at room temperature . For example, in structurally similar hydrazides, stirring at room temperature for 18 hours in acetic acid yielded precipitates with ~69% efficiency after recrystallization . Optimization of solvent choice (e.g., methanol for recrystallization) and reaction time is critical to avoid side products like unreacted intermediates or over-oxidized species.

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • 1H/13C NMR : Used to verify the presence of key functional groups (e.g., sulfanyl, hydrazide) and stereochemistry (E/Z configuration).
  • X-ray crystallography : Essential for resolving the spatial arrangement of the triazole ring, chlorophenyl group, and methoxyphenyl substituents .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns, particularly for verifying the sulfanyl-acetohydrazide linkage .

Q. How is preliminary biological activity screening designed for such compounds?

Initial assays focus on target-specific inhibition (e.g., enzyme assays for triazole-based inhibitors) and cytotoxicity profiling. For example, triazole derivatives are often tested against cancer cell lines (e.g., MTT assays) or microbial strains (e.g., MIC determinations) . Dose-response curves and IC50 values are calculated using standardized protocols from the NIH/NCBI PubChem database .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

Docking software (e.g., AutoDock Vina) is used to model interactions between the triazole-sulfanyl moiety and active sites of target proteins (e.g., cannabinoid receptors or kinases). Key steps include:

  • Preparing the ligand (protonation state, tautomer selection) and receptor (PDB ID: e.g., 4K5Y for kinases).
  • Grid box placement around the active site and scoring function calibration .
  • Validation via comparison with known inhibitors (e.g., binding affinity correlations) .

Q. What strategies resolve contradictions in solubility and bioavailability data across studies?

Discrepancies often arise from polymorphic forms or solvent-dependent aggregation. Advanced approaches include:

  • Derivatization : Introducing hydrophilic groups (e.g., morpholine or pyridine) to the hydrazide backbone to enhance aqueous solubility .
  • Co-crystallization : Using co-solvents like PEG-400 to stabilize metastable forms .
  • In silico modeling : Tools like COSMO-RS predict solubility in diverse solvents based on charge density surfaces .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaled synthesis?

DoE frameworks (e.g., Box-Behnken or factorial designs) systematically vary parameters like temperature, solvent ratio, and catalyst concentration. For example, flow chemistry setups (e.g., microreactors) enable precise control over residence time and mixing efficiency, reducing byproduct formation . Statistical models (e.g., ANOVA) identify critical factors, with Pareto charts prioritizing variables impacting yield .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar triazole derivatives?

Variability often stems from:

  • Substituent positioning : The 4-methoxyphenyl group’s orientation affects steric hindrance at the target site .
  • Assay conditions : Differences in cell line viability (e.g., HeLa vs. MCF-7) or incubation time alter IC50 values .
  • Purity thresholds : Impurities from incomplete purification (e.g., residual acetic acid) may skew cytotoxicity results .

Q. How to address discrepancies in crystallographic data versus computational structural predictions?

  • Re-optimize force fields : Adjust torsion angles in molecular dynamics simulations to better align with experimental bond lengths .
  • Validate via spectroscopy : Compare computed IR/Raman spectra with experimental data to identify conformational mismatches .

Methodological Resources

  • Synthetic Protocols :
  • Docking Tools : AutoDock Vina , COMSOL Multiphysics
  • Data Repositories : PubChem , RCSB PDB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.